molecular formula C19H19F4N3O B5781294 N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

Numéro de catalogue B5781294
Poids moléculaire: 381.4 g/mol
Clé InChI: MZGNZMHWZIUVQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, commonly known as TPA023, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the class of modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TPA023 has been found to possess anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.

Mécanisme D'action

TPA023 acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA at the receptor. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and reduced excitability. TPA023 binds to a specific site on the receptor, distinct from the benzodiazepine binding site, and has been shown to selectively enhance the activity of certain GABA-A receptor subtypes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPA023 are largely mediated by its action on the GABA-A receptor. TPA023 has been shown to increase the amplitude and duration of GABA-mediated currents in cultured neurons, indicating its ability to enhance GABAergic neurotransmission. TPA023 has also been found to reduce the firing rate of hippocampal neurons in vitro, suggesting its potential as an antiepileptic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using TPA023 in lab experiments is its selectivity for certain GABA-A receptor subtypes, which allows for more precise modulation of GABAergic neurotransmission. However, a limitation of TPA023 is its relatively short half-life, which may require frequent dosing in animal experiments. Additionally, the potential for off-target effects on other neurotransmitter systems should be considered.

Orientations Futures

For research on TPA023 include further elucidation of its mechanism of action and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of TPA023 in animal models and humans are needed to determine its safety and efficacy for clinical use. Additionally, the development of more selective and potent modulators of the GABA-A receptor, based on the structure of TPA023, may lead to the discovery of novel therapeutic agents for the treatment of anxiety and epilepsy.

Méthodes De Synthèse

TPA023 is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the intermediate amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, TPA023.

Applications De Recherche Scientifique

TPA023 has been extensively studied for its anxiolytic and anticonvulsant properties in preclinical models. It has been shown to reduce anxiety-like behaviors in animal models of anxiety, such as the elevated plus maze and the light-dark box test. TPA023 has also been found to possess anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock and pentylenetetrazol seizure tests.

Propriétés

IUPAC Name

N-(4-fluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c20-15-4-6-16(7-5-15)24-18(27)13-25-8-10-26(11-9-25)17-3-1-2-14(12-17)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGNZMHWZIUVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.